N-[(1-ethylimidazol-2-yl)methyl]-N'-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
Description
N-[(1-ethylimidazol-2-yl)methyl]-N’-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine is a complex organic compound characterized by the presence of an ethylimidazole group and a trifluoromethyl-substituted pyridine ring
Properties
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-N'-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N5/c1-2-22-8-7-20-13(22)10-18-5-6-19-12-4-3-11(9-21-12)14(15,16)17/h3-4,7-9,18H,2,5-6,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHWKDQCAXRRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNCCNC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-N’-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the ethylimidazole derivative, followed by the introduction of the pyridine ring with a trifluoromethyl group. The final step involves the formation of the ethane-1,2-diamine linkage under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The purification process often involves techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylimidazol-2-yl)methyl]-N’-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring or imidazole moiety are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
N-[(1-ethylimidazol-2-yl)methyl]-N’-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-N’-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylimidazol-2-yl)methyl]-N’-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
- N-[(1-ethylimidazol-2-yl)methyl]-N’-[4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
- N-[(1-ethylimidazol-2-yl)methyl]-N’-[5-(difluoromethyl)pyridin-2-yl]ethane-1,2-diamine
Uniqueness
N-[(1-ethylimidazol-2-yl)methyl]-N’-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which significantly influences its chemical reactivity and biological activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
